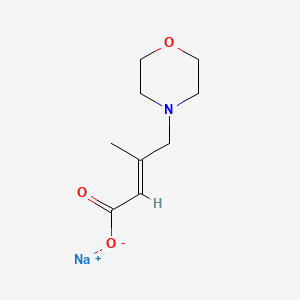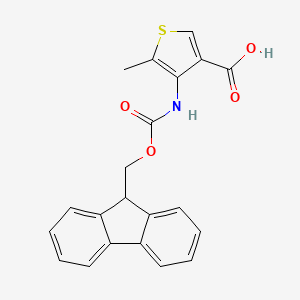
3-(Clorometil)-5-metil-4,5,6,7-tetrahidro-1,2-benzoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the benzoxazole ring
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves the chloromethylation of a precursor compound. One common method is the reaction of 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields . Industrial processes often focus on scalability and cost-effectiveness, employing robust catalysts and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzoxazoles.
- Oxidation reactions produce oxides or hydroxylated derivatives.
- Reduction reactions result in dechlorinated or hydrogenated benzoxazoles.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring system can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
3-(Chloromethyl)benzoxazole: Lacks the tetrahydro and methyl groups, leading to different reactivity and properties.
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole: Lacks the chloromethyl group, affecting its chemical behavior and applications.
3-(Bromomethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity in substitution reactions.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propiedades
IUPAC Name |
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJRPWWEOEPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)

![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)


![N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2438671.png)


![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B2438677.png)

